molecular formula C14H12N4O2 B3316235 N-Benzyl-5-nitro-1H-indazol-3-amine CAS No. 953411-59-1

N-Benzyl-5-nitro-1H-indazol-3-amine

Cat. No. B3316235
CAS RN: 953411-59-1
M. Wt: 268.27 g/mol
InChI Key: FNIDKQFGLADOPA-UHFFFAOYSA-N
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Description

“N-Benzyl-5-nitro-1H-indazol-3-amine” is a compound with the molecular formula C14H12N4O2 . It is a derivative of indazole, a heterocyclic aromatic organic compound that is structurally characterized by a pyrazole fused to a benzene . Indazole derivatives are known to display versatile biological activities and have gained considerable attention in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “N-Benzyl-5-nitro-1H-indazol-3-amine” is characterized by the presence of a benzyl group, a nitro group, and an indazole core . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole is more thermodynamically stable .


Physical And Chemical Properties Analysis

“N-Benzyl-5-nitro-1H-indazol-3-amine” has a molecular weight of 268.27 . Further physical and chemical properties are not detailed in the retrieved papers.

Future Directions

The future directions for “N-Benzyl-5-nitro-1H-indazol-3-amine” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and biological activities. Given the wide range of biological activities exhibited by indazole derivatives, they could be potential candidates for the development of new drugs .

properties

IUPAC Name

N-benzyl-5-nitro-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c19-18(20)11-6-7-13-12(8-11)14(17-16-13)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIDKQFGLADOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NNC3=C2C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-5-nitro-1H-indazol-3-amine

Synthesis routes and methods

Procedure details

To a suspension of 5-nitro-1H-indazol-3-ylamine (0.025 g, 0.140 mmol) and benzaldehyde (0.067 g, 0.60 mmol) in CH2Cl2 (3.0 mL) was added acetic acid (0.024 mL, 0.42 mmol) followed by sodium triacetoxyborohydride (0.059 g, 0.28 mmol). The resulting solution was allowed to stir at room temperature for about 19 hours. The reaction solution was diluted with CH2Cl2 (5 mL) and treated with an aqueous solution of NaOH (1N, 5 mL). The two phases were separated and the organic solvent was removed under reduced pressure. The residue was further purified by preparative HPLC (Thermo Hypersil-Keystone 250×21.2 mm 8 Hypersil® HS C18 column; 5% acetonitrile/0.1 M aqueous ammonium acetate-100% acetonitrile over 20 min, 100% acetonitrile hold 5 minutes, 21 mL/min) to give benzyl-(5-nitro-1H-indazol-3-yl)-amine (0.012 g, 0.046 mmol) as an orange solid. RP-HPLC (Table 1, Method e) Rt 2.15 min.; m/z: (M+H)+ 269.
Quantity
0.025 g
Type
reactant
Reaction Step One
Quantity
0.067 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.024 mL
Type
reactant
Reaction Step Two
Quantity
0.059 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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